3-Amino-1-propanol-d4

Description

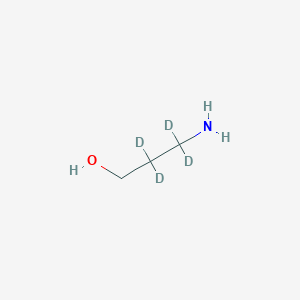

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-1-propanol-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Amino-1-propanol-d4, a deuterated analog of 3-Amino-1-propanol. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in the field of drug development and bioanalysis.

Core Chemical Identity and Properties

This compound is a stable, isotopically labeled form of 3-Amino-1-propanol where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight, which allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. Its chemical behavior, however, remains nearly identical, making it an excellent internal standard for quantitative analyses.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key chemical and physical properties of this compound. Data for the non-deuterated form (3-Amino-1-propanol) is also provided for comparison, as the physical properties are expected to be very similar.

| Property | Value (this compound) | Value (3-Amino-1-propanol) | Reference |

| Chemical Formula | C₃H₅D₄NO | C₃H₉NO | [1][2][3][4] |

| Molecular Weight | 79.13 g/mol | 75.11 g/mol | [1][2][3][4] |

| CAS Number | 173547-44-9 | 156-87-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid with a fishy odor | [5][6] |

| Melting Point | Not reported; expected to be ~10-12 °C | 10-12 °C | [7] |

| Boiling Point | Not reported; expected to be ~184-187 °C | 184-187 °C | [7] |

| Density | Not reported; expected to be ~0.982 g/mL at 20 °C | 0.982 g/mL at 20 °C | [7] |

| Purity | Typically ≥98% (isotopic purity) | ≥99% | [3] |

| Solubility | Miscible with water | Soluble in water | [5][8] |

Experimental Protocols

Synthesis of this compound

Application as an Internal Standard in LC-MS/MS Bioanalysis

This compound is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

A general experimental workflow for the use of this compound as an internal standard in a drug quantification assay is outlined below.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL. Prepare a separate stock solution of the non-deuterated analyte.

-

Preparation of Working Solutions: From the stock solutions, prepare working solutions of the analyte for the calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that will yield a consistent and strong signal in the mass spectrometer.

-

Sample Preparation:

-

To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the internal standard working solution.

-

For calibration standards, add the appropriate volume of the analyte working solution. For unknown samples, add a corresponding volume of blank solvent.

-

Perform a sample clean-up procedure to remove proteins and other interfering substances. This can be achieved through protein precipitation (e.g., with acetonitrile (B52724) or methanol), liquid-liquid extraction, or solid-phase extraction.

-

After extraction, the supernatant or eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is performed on a suitable column (e.g., a C18 column) with a gradient elution program to separate the analyte and internal standard from other matrix components.

-

The column effluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

The peak areas for the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

-

The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Applications in Drug Development

The use of deuterated internal standards like this compound is critical in various stages of drug development:

-

Pharmacokinetic (PK) Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicokinetic (TK) Studies: Similar to PK studies, TK studies require precise measurement of drug and metabolite levels to assess the safety and toxicity of a new drug candidate.

-

Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug, requiring highly accurate and precise analytical methods.

-

Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. univarsolutions.com [univarsolutions.com]

- 3. 3-amino-1-propanol [stenutz.eu]

- 4. 3-Aminopropanol CAS#: 156-87-6 [m.chemicalbook.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Amino-1-propanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 3-Amino-1-propanol-d4, a deuterated isotopologue of 3-Amino-1-propanol. This document is intended for an audience with a background in organic chemistry and laboratory practices.

Introduction

This compound is a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms at specific positions allows for its use as an internal standard in quantitative mass spectrometry-based assays, aiding in the accurate measurement of the non-deuterated parent compound in biological matrices.[1] This guide outlines a practical synthetic approach, purification protocol, and characterization data for this compound.

Synthetic Strategy

The synthesis of this compound can be effectively achieved through the reduction of a suitable ester precursor, such as ethyl 3-aminopropanoate, using a powerful deuterating agent. Lithium aluminum deuteride (B1239839) (LAD, LiAlD₄) is the reagent of choice for this transformation due to its high efficiency in reducing esters to alcohols.[2] The proposed synthetic route involves the deuteride attack on the carbonyl carbon of the ester, followed by a second deuteride addition to the intermediate aldehyde, ultimately yielding the desired deuterated amino alcohol.

A plausible route for the synthesis of 3-Amino-1-propanol-1,1,2,2-d4 is outlined below. This specific isotopologue is chosen for its synthetic accessibility from commercially available starting materials.

Reaction Scheme:

Caption: Synthetic route for 3-Amino-1-propanol-1,1,2,2-d4.

Experimental Protocols

Synthesis of 3-Amino-1-propanol-1,1,2,2-d4

Materials:

-

Ethyl 3-aminopropanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum deuteride (excess, e.g., 2.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

A solution of ethyl 3-aminopropanoate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LAD at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 4-6 hours) to ensure complete reduction.

-

The reaction is then cooled to 0 °C, and the excess LAD is quenched by the slow, sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[3] This process should be performed with extreme caution due to the vigorous evolution of hydrogen gas.

-

The resulting white precipitate of aluminum and lithium salts is filtered off, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure.[4][5]

Procedure:

-

The crude this compound is transferred to a distillation flask equipped for vacuum distillation.

-

The system is evacuated, and the temperature is gradually increased.

-

The fraction corresponding to the boiling point of 3-Amino-1-propanol (boiling point of non-deuterated is 187-188 °C at atmospheric pressure) is collected.[6] The boiling point will be slightly different for the deuterated analog under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and characterization of 3-Amino-1-propanol-1,1,2,2-d4.

| Parameter | Value | Method of Determination |

| Synthesis | ||

| Theoretical Yield | Dependent on scale | Stoichiometric Calculation |

| Actual Yield | ~70-80% | Gravimetric |

| Purification | ||

| Purity | >98% | GC-MS |

| Characterization | ||

| Molecular Weight | 79.14 g/mol | Mass Spectrometry |

| Isotopic Purity | >98% D | Mass Spectrometry / NMR |

| Boiling Point | Approx. 187-188 °C (atm) | Distillation |

Characterization

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing the purity and confirming the identity of this compound, often after derivatization to increase volatility.[7][8] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 79, which is 4 mass units higher than the non-deuterated analog (m/z 75).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the position and extent of deuteration.

-

¹H NMR: The proton NMR spectrum of 3-Amino-1-propanol-1,1,2,2-d4 is expected to be significantly simpler than that of the non-deuterated compound. The signals corresponding to the protons at the C1 and C2 positions will be absent. A triplet corresponding to the methylene (B1212753) group adjacent to the amino group (C3) would be observed.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all three carbon atoms. The signals for the deuterated carbons (C1 and C2) will appear as multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbon (C3).

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described method, utilizing the reduction of an ester with lithium aluminum deuteride, offers a reliable route to this valuable isotopically labeled compound. The provided protocols and characterization information are intended to support researchers in the successful preparation and application of this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 5. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 6. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Amino-1-propanol-d4: Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-1-propanol-d4, a deuterated isotopologue of 3-Amino-1-propanol. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Core Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not extensively available, the properties of its non-deuterated analogue, 3-Amino-1-propanol, serve as a reliable reference point. The substitution of four hydrogen atoms with deuterium (B1214612) is expected to have a minimal impact on most bulk physical properties.

| Property | This compound | 3-Amino-1-propanol |

| Appearance | Colourless Oil[1] | Colorless to pale yellow liquid[2][3] |

| CAS Number | 173547-44-9[1][4][5][6][7] | 156-87-6[8][9][10] |

| Molecular Formula | C₃H₅D₄NO[4][5][8] | C₃H₉NO[3][6][9] |

| Molecular Weight | 79.13 g/mol [8][11] | 75.11 g/mol [3] |

| Melting Point | No data available | 10-12.4 °C[3][9][10][12] |

| Boiling Point | No data available | 184-188 °C[9][12][13][14] |

| Density | No data available | 0.982 - 0.9893 g/cm³ at 20 °C[2][12] |

| Refractive Index | No data available | n20/D 1.4598 |

| Solubility | No data available | Miscible with water, alcohol, ether, acetone, and chloroform[2][15] |

| Vapor Pressure | No data available | 2.1 mmHg at 20 °C |

| Flash Point | No data available | 100 °C (closed cup)[2] |

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS or LC-MS) based methods. Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while the mass difference allows for its distinct detection by a mass spectrometer.

Caption: Use of this compound in a typical bioanalytical workflow.

Experimental Protocols: General Methodologies

1. Determination of Melting Point:

-

Apparatus: A calibrated melting point apparatus (e.g., Thiele tube, digital melting point apparatus).

-

Procedure: A small, dry sample of the substance is placed in a capillary tube and heated slowly. The temperature range over which the substance melts is recorded as the melting point. For a substance that is a liquid at room temperature, a cold stage or cryostat would be necessary to freeze the sample first.

2. Determination of Boiling Point:

-

Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle.

-

Procedure: The liquid is heated in the boiling flask. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

3. Determination of Density:

-

Apparatus: A pycnometer or a digital density meter.

-

Procedure (Pycnometer): The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The temperature of the sample must be controlled and recorded.

4. Determination of Refractive Index:

-

Apparatus: A calibrated refractometer (e.g., Abbé refractometer).

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The refractive index is read directly from the instrument's scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

The following diagram illustrates a generalized workflow for the characterization of a chemical substance.

Caption: A generalized workflow for determining key physical properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rxnchem.com [rxnchem.com]

- 5. clinivex.com [clinivex.com]

- 6. This compound | 173547-44-9 [chemicalbook.com]

- 7. This compound | TRC-A628132-2.5MG | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. 3-Aminopropanol CAS#: 156-87-6 [m.chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

- 13. 3-amino-1-propanol [stenutz.eu]

- 14. 3-amino-1-propanol | 156-87-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. 3-Amino-1-propanol, 99% | Fisher Scientific [fishersci.ca]

A Technical Guide to 3-Amino-1-propanol-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Amino-1-propanol-d4, a deuterated analog of 3-Amino-1-propanol. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 173547-44-9[1] |

| Molecular Formula | C₃H₅D₄NO[1] |

| Molecular Weight | Approximately 79.14 g/mol [1] |

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. While specific quantitative data such as purity and isotopic enrichment can vary by batch and should be confirmed with the supplier via a Certificate of Analysis (CoA), the following table summarizes key information from prominent vendors.

| Supplier | Product Name | Catalog Number (Example) | Available Pack Sizes (Example) | Stated Purity/Notes |

| RXN Chemicals | This compound | - | Bulk and custom quantities | High-purity pharmaceutical impurity standard, ICH Q3A/Q3B-compliant.[1] |

| MedChemExpress | This compound | HY-W010533 | 1 mg, 5 mg, 10 mg | For research use only.[2] |

| Santa Cruz Biotechnology | This compound | sc-217321 | Contact for availability | For research use only. A CoA is available for lot-specific data.[3] |

| Toronto Research Chemicals (TRC) | This compound | A628132 | 2.5 mg, 10 mg, 25 mg | All TRC products are delivered with a complete analytical data package.[4][5] |

| Clinivex | This compound | - | Inquire for details | Intended for laboratory and research use only. |

| MyBioSource | 3 Amino1 Propanol D4 Biochemical | - | Inquire for details | Research-grade for metabolic research studies. |

Key Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods, such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Due to its structural similarity to various small molecule analytes and its distinct mass, it is an ideal internal standard for the quantification of amino alcohols and related compounds in complex biological matrices like plasma, urine, and tissue extracts.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, it can be used for the quantitative analysis of volatile amino compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: It can be used as a quantitative standard in NMR-based metabolic studies.[2]

Its use as a tracer in metabolic studies is also a potential application, allowing researchers to follow the metabolic fate of 3-amino-1-propanol or related structures within a biological system.[2]

Experimental Protocol: Quantification of a Target Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative protocol for the use of this compound as an internal standard for the quantification of a hypothetical small molecule analyte in a plasma sample.

1. Materials and Reagents:

-

Blank plasma

-

Target analyte of known concentration for calibration curve

-

This compound (Internal Standard, IS)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., Methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the working internal standard solution (100 ng/mL) to each tube (except for blank samples, to which 10 µL of solvent is added).

-

Vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a common choice, but the specific column should be optimized based on the analyte's properties.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure good separation of the analyte and internal standard from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amino compounds.

-

MRM Transitions:

-

Analyte: Determine the optimal precursor and product ions for the target analyte.

-

This compound (IS): Determine the optimal precursor and product ions. The precursor ion will be higher in mass than the non-deuterated analog.

-

5. Data Analysis:

-

Integrate the peak areas for both the target analyte and the internal standard in all samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the described LC-MS/MS experimental workflow.

Caption: LC-MS/MS workflow for quantification using an internal standard.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Amino-1-propanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-1-propanol-d4. Given the typical use of such deuterated compounds as internal standards or tracers in metabolic studies, this document focuses on a predicted spectrum based on a common deuteration pattern.[1] We will operate under the assumption that the deuteration is on the C2 and C3 positions (HO-CH₂-CD₂-CD₂-NH₂), a structure that simplifies the proton NMR spectrum significantly. This guide will cover the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The introduction of deuterium (B1214612) at the C2 and C3 positions of 3-amino-1-propanol drastically simplifies its ¹H NMR spectrum. Deuterium (²H) nuclei do not resonate in the same frequency range as protons (¹H) and are therefore "silent" in a standard ¹H NMR experiment.[2] This leaves only the protons on the C1 carbon and the labile protons of the hydroxyl and amino groups to be observed.

The predicted ¹H NMR data for 3-Amino-1-propanol-2,2,3,3-d4 is presented below, alongside the experimental data for its non-deuterated analogue for comparison. The chemical shifts for the non-deuterated compound are sourced from publicly available spectral databases.

Table 1: Comparison of ¹H NMR Data for 3-Amino-1-propanol and Predicted Data for 3-Amino-1-propanol-2,2,3,3-d4

| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| 3-Amino-1-propanol | H-1 (-CH₂-OH) | ~3.73 | Triplet (t) | Coupled to H-2. |

| H-2 (-CH₂-) | ~1.68 | Quintet (quin) | Coupled to H-1 and H-3. | |

| H-3 (-CH₂-NH₂) | ~2.88 | Triplet (t) | Coupled to H-2. | |

| -OH | Broad singlet | Broad singlet (br s) | Chemical shift is variable; may exchange. | |

| -NH₂ | Broad singlet | Broad singlet (br s) | Chemical shift is variable; may exchange. | |

| 3-Amino-1-propanol-2,2,3,3-d4 | H-1 (-CH₂-OH) | ~3.73 | Singlet (s) | No adjacent protons for coupling. |

| (Predicted) | -OH | Broad singlet | Broad singlet (br s) | May disappear upon D₂O exchange. |

| -NH₂ | Broad singlet | Broad singlet (br s) | May disappear upon D₂O exchange. |

Note: The chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature. In deuterated solvents such as D₂O or Methanol-d4, these labile protons can exchange with deuterium, causing their signals to broaden or disappear entirely from the spectrum.[3]

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following is a detailed methodology for the analysis of this compound.

I. Sample Preparation

-

Solute Quantity : Weigh approximately 5-20 mg of this compound for a standard ¹H NMR experiment.[4][5]

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic molecules.[6][7] For observing labile protons, DMSO-d₆ is often used. To confirm the identity of -OH and -NH₂ peaks, deuterium oxide (D₂O) can be used, as it will facilitate proton-deuterium exchange and cause these signals to vanish.[3]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[5] This ensures homogeneity and allows for filtering if necessary.

-

Filtration (if required) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][7] Suspended solids can degrade spectral quality by disrupting the magnetic field homogeneity.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm). However, the residual proton signal of the deuterated solvent is often used for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[8]

-

Labeling : Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following are typical parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer.

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[9]

-

Acquisition Time (AQ) : ~3-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation of protons, which is important for accurate integration.

-

Number of Scans (NS) : 8 to 16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (SW) : A range of 12-16 ppm is standard for most organic molecules.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the assumed molecular structure of 3-Amino-1-propanol-2,2,3,3-d4, highlighting the key proton environments that would be observed in a ¹H NMR spectrum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. esslabshop.com [esslabshop.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Mass Spectrometry Analysis of 3-Amino-1-propanol-d4: A Technical Guide

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-Amino-1-propanol-d4, a deuterated isotopologue of 3-Amino-1-propanol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Introduction

3-Amino-1-propanol is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Its deuterated form, this compound, serves as an invaluable internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies and metabolic research. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous, unlabeled analyte. This guide details the expected mass spectral data, fragmentation patterns, and a general experimental protocol for the analysis of this compound.

Mass Spectrometry Data

The mass spectrometry data for this compound can be predicted based on the known data for its unlabeled counterpart, considering the mass shift introduced by the four deuterium atoms. The molecular formula for this compound is C3H5D4NO, with a molecular weight of approximately 79.13 g/mol [1].

Predicted Mass-to-Charge Ratios

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under different ionization techniques are summarized below. These predictions are based on the typical fragmentation of amino alcohols.

Table 1: Predicted m/z Values for this compound and Unlabeled 3-Amino-1-propanol.

| Ion | Unlabeled 3-Amino-1-propanol (m/z) | This compound (m/z) | Notes |

| [M+H]+ | 76.0757 | 80.1008 | Protonated molecular ion. The d4 isotopologue is 4 Da heavier. |

| [M]+• | 75.11 | 79.13 | Molecular ion in electron ionization. |

| Fragment 1 | 58.1 | 62.1 | Loss of H2O from [M+H]+. |

| Fragment 2 | 30.0 | 30.0 or 32.0 or 34.0 | Alpha-cleavage adjacent to the amino group (CH2NH2+). The position of the deuterium labels will determine the mass of this fragment. |

Note: The exact m/z of fragments will depend on the position of the deuterium labels.

Fragmentation Pattern

The fragmentation of 3-Amino-1-propanol in a mass spectrometer is primarily driven by the presence of the amino and hydroxyl functional groups. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and the loss of small neutral molecules like water.

For this compound, the fragmentation pattern is expected to be similar to the unlabeled compound. However, the m/z of the resulting fragment ions will be shifted depending on the number of deuterium atoms retained on the fragment.

Experimental Protocols

A general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation and Derivatization

Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups.

-

Standard Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) at a concentration of 1 mg/mL.

-

Derivatization Reaction : To 100 µL of the standard solution, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction Incubation : Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

-

Sample Injection : After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The predicted mass spectral data and the outlined experimental protocol serve as a valuable starting point for developing and validating quantitative assays. The use of deuterated internal standards like this compound is critical for achieving high accuracy and precision in bioanalytical and related research fields.

References

Methodological & Application

Application Note and Protocol: High-Throughput Quantification of Small Polar Amino Compounds in Biological Matrices Using 3-Amino-1-propanol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small, polar molecules such as amino alcohols and biogenic amines in complex biological matrices presents a significant analytical challenge. These compounds often exhibit poor retention in traditional reversed-phase liquid chromatography and can be susceptible to matrix effects in mass spectrometry. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these issues and ensuring the accuracy and precision of LC-MS/MS methods.[1] This application note provides a detailed protocol for the use of 3-Amino-1-propanol-d4 as an internal standard for the quantification of its non-labeled counterpart, 3-Amino-1-propanol, or other structurally similar small polar amines in plasma.

The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of a SIL internal standard to a sample at the earliest stage of preparation.[1] Because the SIL internal standard has nearly identical physicochemical properties to the analyte of interest, it experiences similar extraction recovery, chromatographic behavior, and ionization response.[2] Any variations during the analytical process will affect both the analyte and the internal standard equally, allowing for reliable quantification based on the ratio of their mass spectrometric signals.

This document outlines a complete workflow, from sample preparation to data analysis, employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for robust and sensitive quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this method is the principle of IDMS, where a deuterated internal standard, this compound, is used to correct for analytical variability. The near-identical chemical and physical properties of the analyte and its deuterated analog ensure they behave similarly throughout the entire analytical process, from extraction to detection.[2] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) labels. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery or ionization efficiency.

Experimental Protocols

This protocol is designed for the quantification of 3-Amino-1-propanol in human plasma. It can be adapted for other small polar amines with appropriate optimization of MS/MS parameters.

Materials and Reagents

-

3-Amino-1-propanol (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Amino-1-propanol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (human plasma for unknown samples, charcoal-stripped plasma for calibration curve and QCs) to each tube.

-

Spike with the appropriate working standard solution for calibration standards and QCs.

-

Add 20 µL of the internal standard spiking solution (100 ng/mL this compound) to all tubes.

-

Add 400 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

-

Vortex and centrifuge again before injecting into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | UPLC/HPLC System |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |

Mass Spectrometry:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | To be optimized by infusing standard solutions |

| Example Transitions | 3-Amino-1-propanol: 76.1 > 58.1 |

| This compound: 80.1 > 62.1 |

Method Validation and Data Presentation

A comprehensive validation should be performed to ensure the reliability of the method. The following tables present example data for key validation parameters.

Table 1: Example Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| 3-Amino-1-propanol | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | <15% | ±15% | <15% | ±15% |

| LQC | 3 | <10% | ±10% | <10% | ±10% |

| MQC | 100 | <10% | ±10% | <10% | ±10% |

| HQC | 800 | <10% | ±10% | <10% | ±10% |

Table 3: Example Matrix Effect and Recovery Data

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 85 - 115 | 85 - 115 | 0.85 - 1.15 | 0.95 - 1.05 |

| HQC | 85 - 115 | 85 - 115 | 0.85 - 1.15 | 0.95 - 1.05 |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of small polar amino compounds using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with HILIC chromatography and tandem mass spectrometry offers a highly selective and sensitive approach to overcome the challenges associated with the analysis of these compounds in complex biological matrices. The detailed protocols and method validation guidelines presented here serve as a valuable resource for researchers in drug development and other scientific fields requiring accurate and precise bioanalysis.

References

Quantitative Analysis of Small Molecule Analytes Using 3-Amino-1-propanol-d4 as an Internal Standard by LC-MS/MS

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of small molecule analytes in biological matrices, such as plasma, utilizing 3-Amino-1-propanol-d4 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.[1] This protocol outlines a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by Multiple Reaction Monitoring (MRM) mass spectrometry.

Introduction

Quantitative bioanalysis by LC-MS/MS is a powerful technique extensively used in drug development, pharmacokinetics, and metabolomics. The accuracy of these analyses heavily relies on the use of an appropriate internal standard to compensate for matrix effects and variations in sample processing and instrument response.[2] A stable isotope-labeled internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[3]

This compound, the deuterated analog of 3-Amino-1-propanol, serves as an excellent internal standard for the quantification of small polar molecules, such as amino alcohols and other primary amines. Its structural similarity to a range of analytes makes it a versatile tool in various bioanalytical assays.

Experimental Protocols

Materials and Reagents

-

Blank biological matrix (e.g., human plasma)

-

Analyte of interest

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples, which can interfere with LC-MS/MS analysis.[4]

-

Thaw Samples : Thaw frozen plasma samples on ice to prevent degradation of analytes.

-

Prepare Spiked Samples :

-

For the calibration curve, spike known concentrations of the analyte into the blank plasma.

-

For quality control (QC) samples, prepare at least three concentration levels (low, medium, and high) within the calibration range.

-

-

Add Internal Standard : To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of a 100 ng/mL working solution of this compound in methanol.

-

Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

-

Transfer for Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using this compound.

LC-MS/MS Method

For the analysis of polar small molecules like amino alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred as it provides better retention compared to traditional reversed-phase chromatography.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC Column (e.g., Amide, 2.1 x 100 mm, <3 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-10 min: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized for the specific analyte. Example transitions are provided below. |

| This compound (IS) | Precursor Ion (m/z): 80.1 -> Product Ion (m/z): 62.1 (Proposed, requires experimental verification) |

Note: The MRM transitions for the analyte of interest and this compound should be determined by direct infusion of the individual compounds into the mass spectrometer to identify the most intense and stable precursor and product ions.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 2: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 49,800 | 0.307 |

| 50 | 75,800 | 50,200 | 1.510 |

| 100 | 152,000 | 49,900 | 3.046 |

| 500 | 761,000 | 50,300 | 15.129 |

Table 3: Example QC Sample Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | 2.91 | 97.0 | 4.5 |

| MQC | 75 | 76.8 | 102.4 | 3.1 |

| HQC | 400 | 395.2 | 98.8 | 2.8 |

Signaling Pathway Context

While a specific metabolic pathway for 3-Amino-1-propanol is not extensively documented in mammalian systems, it is structurally related to other amino alcohols and can be conceptually linked to amino acid metabolism. For instance, the degradation of amino acids like threonine can lead to intermediates that are precursors to various small molecules.[5] The diagram below illustrates a generalized pathway for amino acid catabolism, which provides a broader context for the biological environment where analytes quantified using this compound might be found.

Amino Acid Catabolism Overview

Caption: Generalized pathway of amino acid catabolism.

Conclusion

This application note provides a robust and detailed protocol for the quantitative analysis of small molecules in biological fluids using this compound as an internal standard. The use of protein precipitation for sample preparation and HILIC-MS/MS for analysis offers a reliable method for researchers in drug development and other scientific fields. The provided workflow and parameters can be adapted for the specific analyte of interest to achieve accurate and precise quantification.

References

- 1. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Amino-1-propanol-d4 in Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and the accurate quantification of metabolites.[1][2][3] 3-Amino-1-propanol-d4, a deuterated analog of 3-amino-1-propanol, serves as a powerful tool in such studies. By introducing a known mass shift, this tracer allows for the differentiation of the administered compound and its metabolites from their endogenous, unlabeled counterparts. This distinction is critical for elucidating metabolic fates, determining pathway fluxes, and understanding the impact of xenobiotics on metabolic networks.

3-Amino-1-propanol is an amino alcohol with structural similarities to ethanolamine (B43304) and is implicated in various metabolic processes, including phospholipid metabolism and amino acid degradation pathways.[] While the precise metabolic pathways of 3-amino-1-propanol in mammals are not extensively characterized, it is hypothesized to undergo oxidation and potentially serve as a precursor for other biomolecules. The use of this compound in tracer studies can help to definitively map these pathways and quantify the turnover of this important molecule.

The primary analytical technique for metabolic tracer studies involving deuterated compounds is liquid chromatography-mass spectrometry (LC-MS).[5] The mass difference between the deuterated tracer and its unlabeled form allows for their simultaneous detection and quantification, a method known as stable isotope dilution analysis. This approach provides high sensitivity and specificity, making it ideal for complex biological matrices.

Key Applications:

-

Metabolic Pathway Elucidation: Tracing the incorporation of deuterium (B1214612) from this compound into downstream metabolites to identify and confirm the enzymes and pathways involved in its biotransformation.

-

Metabolic Flux Analysis: Quantifying the rate of 3-amino-1-propanol utilization and its contribution to various metabolic pools.

-

Enzyme Kinetics: Determining the kinetic parameters of enzymes responsible for 3-amino-1-propanol metabolism.

-

Pharmacokinetic and ADME Studies: In a drug development context, understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to 3-amino-1-propanol.

Proposed Metabolic Pathway of 3-Amino-1-propanol

Based on the metabolism of similar amino alcohols and related compounds, a plausible metabolic pathway for 3-amino-1-propanol involves initial oxidation of the alcohol moiety, followed by further oxidation of the resulting aldehyde. The amino group may also be subject to various biotransformations.

Caption: Proposed metabolic pathway of 3-Amino-1-propanol.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound in a key in vitro system.

Materials:

-

This compound

-

Unlabeled 3-Amino-1-propanol (for comparison)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (a structurally similar, stable isotope-labeled compound not expected to be formed from the tracer)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of this compound and unlabeled 3-Amino-1-propanol in a suitable solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

-

-

Time-Point Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This precipitates the proteins and stops the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential deuterated metabolites at each time point. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of this compound and its expected metabolites.

-

Data Presentation:

| Time (min) | Concentration of this compound (µM) | Peak Area of Putative Metabolite 1 (d4-labeled) | Peak Area of Putative Metabolite 2 (d4-labeled) |

| 0 | 1.00 | 0 | 0 |

| 5 | 0.85 | 15000 | 5000 |

| 15 | 0.60 | 40000 | 15000 |

| 30 | 0.35 | 65000 | 30000 |

| 60 | 0.10 | 90000 | 50000 |

Cellular Uptake and Metabolism of this compound in Cultured Hepatocytes

This protocol describes a method to study the uptake and subsequent metabolism of this compound in a cellular context.

Materials:

-

Cryopreserved primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., Williams' Medium E)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with internal standard

-

Cell scraper

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

-

Remove the culture medium and replace it with fresh medium containing a known concentration of this compound (e.g., 10 µM).

-

-

Time-Course Experiment:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells and the culture medium separately.

-

-

Sample Collection and Processing:

-

Medium: Transfer an aliquot of the culture medium to a tube containing ice-cold acetonitrile with the internal standard.

-

Cells: Wash the cell monolayer with ice-cold PBS. Add ice-cold acetonitrile with the internal standard to the plate and scrape the cells. Collect the cell lysate.

-

Centrifuge the medium and cell lysate samples to pellet any debris.

-

Transfer the supernatants for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the intracellular and extracellular fractions to determine the concentration of this compound and its deuterated metabolites over time.

-

Data Presentation:

| Time (hours) | Intracellular this compound (pmol/mg protein) | Extracellular this compound (µM) | Intracellular beta-Alanine-d4 (pmol/mg protein) |

| 0 | 0 | 10.0 | 0 |

| 1 | 50 | 9.5 | 5 |

| 4 | 150 | 7.8 | 25 |

| 8 | 200 | 5.2 | 60 |

| 24 | 120 | 1.5 | 150 |

Experimental Workflow Visualization

Caption: General workflow for a metabolic tracer experiment.

Logical Relationship of Stable Isotope Dilution Analysis

The core principle of using this compound for quantification relies on the stable isotope dilution method.

Caption: Logic of stable isotope dilution for quantification.

References

Application Notes & Protocols: 3-Amino-1-propanol-d4 for Derivatization in Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is fundamental in various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it requires the chemical modification of amino acids to increase their volatility and thermal stability. This process is known as derivatization.

This document provides detailed application notes and protocols for the use of 3-Amino-1-propanol-d4 in a two-step derivatization procedure for the analysis of amino acids by GC-MS. The incorporation of a deuterated reagent allows for the generation of stable isotope-labeled amino acid derivatives, which can serve as excellent internal standards to improve the accuracy and precision of quantification by correcting for sample loss during preparation and variability in instrument response.[1][2][3]

Principle of the Method

The protocol described here is a two-step derivatization process:

-

Esterification: The carboxyl group of the amino acid is esterified with this compound in an acidic medium. This reaction converts the non-volatile zwitterionic amino acid into its corresponding deuterated amino-propyl ester.

-

Acylation: The amino group of the resulting ester is then acylated, for example with pentafluoropropionic anhydride (B1165640) (PFPA). This step further increases the volatility and thermal stability of the derivative and introduces a highly electronegative group, which enhances its ionization efficiency and detection sensitivity in the mass spectrometer.

The resulting derivatized amino acids are then analyzed by GC-MS. The mass difference introduced by the deuterium (B1214612) labels allows for the clear distinction between the analyte and a potential non-deuterated internal standard, or vice-versa.

Experimental Protocols

Materials and Reagents

-

Derivatization Reagent: this compound (≥98% isotopic purity)

-

Acylating Reagent: Pentafluoropropionic anhydride (PFPA)

-

Esterification Catalyst: Acetyl chloride or dry HCl gas

-

Solvents: Dichloromethane (DCM, anhydrous), Ethyl acetate (B1210297) (anhydrous), Pyridine (anhydrous)

-

Amino Acid Standards: A standard mixture of proteinogenic amino acids

-

Internal Standard: A non-deuterated amino acid or a different deuterated amino acid not present in the sample.

-

Sample: Lyophilized protein hydrolysate, plasma, cell culture media, or other biological matrices.

-

Equipment: Heating block, reaction vials (2 mL, with PTFE-lined caps), vortex mixer, centrifuge, gas chromatograph coupled to a mass spectrometer (GC-MS).

Preparation of Reagents

-

Esterification Reagent: Prepare a 3 M solution of HCl in this compound by slowly adding acetyl chloride to ice-cold this compound. Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Acylation Reagent: A mixture of PFPA and ethyl acetate (1:4, v/v). Prepare fresh daily.

Sample Preparation

For protein analysis, hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours. After hydrolysis, evaporate the acid under a stream of nitrogen and reconstitute the sample in a known volume of 0.1 M HCl.

For free amino acid analysis in biological fluids, deproteinize the sample by adding a 3:1 (v/v) mixture of acetonitrile (B52724) to the sample, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness.

Derivatization Procedure

-

Drying: Place 10-50 µL of the amino acid standard solution or prepared sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and acid from the sample.

-

Esterification: Add 100 µL of the 3 M HCl in this compound reagent to the dried sample. Cap the vial tightly and heat at 110°C for 60 minutes. After heating, cool the vial to room temperature and evaporate the reagent under nitrogen.

-

Acylation: To the dried amino-propyl-d4 esters, add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 65°C for 15 minutes.

-

Final Preparation: After cooling, evaporate the excess reagent under nitrogen. Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of several amino acids using the described derivatization method with this compound and subsequent GC-MS analysis. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Amino Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |

| Alanine-d4 derivative | 8.5 | 244 | 144 | 0.5 | 1.5 | >0.998 |

| Valine-d4 derivative | 10.2 | 272 | 172 | 0.4 | 1.2 | >0.999 |

| Leucine-d4 derivative | 11.8 | 286 | 186 | 0.3 | 1.0 | >0.999 |

| Proline-d4 derivative | 12.5 | 270 | 170 | 0.6 | 1.8 | >0.997 |

| Phenylalanine-d4 derivative | 15.3 | 320 | 220 | 0.2 | 0.6 | >0.999 |

| Aspartic Acid-d4 derivative | 16.1 | 403 | 303 | 0.8 | 2.4 | >0.996 |

| Glutamic Acid-d4 derivative | 17.5 | 417 | 317 | 0.7 | 2.1 | >0.997 |

Visualizations

Chemical Derivatization Pathway

References

The Crucial Role of Deuterated Standards in Pharmaceutical Impurity Analysis: Application Notes and Protocols

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. A critical aspect of this is the rigorous control of impurities, which can arise from the manufacturing process, degradation of the drug substance, or storage. Regulatory agencies worldwide mandate strict limits on these impurities. The use of deuterated standards in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate quantification of these impurities, ensuring patient safety and regulatory compliance.[1]

Deuterated standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the standard to be differentiated from the impurity by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic analysis. This co-elution and analogous behavior enable the deuterated standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2]

These application notes provide detailed protocols and methodologies for the use of deuterated standards in the analysis of pharmaceutical impurities, aimed at researchers, scientists, and drug development professionals.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

The use of deuterated standards in quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (IS) is added to the sample containing the unknown amount of the target impurity (analyte). The analyte and the IS are then extracted and analyzed together. By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated IS, the concentration of the impurity in the original sample can be accurately determined. This method effectively corrects for any sample loss during preparation and variations in instrument signal.

Application Note 1: Quantification of a Genotoxic Impurity in an Active Pharmaceutical Ingredient (API)

Objective: To develop and validate a sensitive and accurate LC-MS/MS method for the quantification of a potential genotoxic impurity (PGI) in an API using a deuterated internal standard.

Background: Genotoxic impurities are of particular concern as they have the potential to damage DNA and cause mutations, even at very low levels.[3] Therefore, highly sensitive analytical methods are required for their control.

Experimental Protocol:

1. Materials and Reagents:

-

API containing the target genotoxic impurity

-

Reference standard of the genotoxic impurity

-

Deuterated internal standard of the genotoxic impurity

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the genotoxic impurity reference standard and the deuterated internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the genotoxic impurity stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

-

Sample Preparation: Accurately weigh a known amount of the API (e.g., 100 mg) and dissolve it in a suitable solvent. Add a precise volume of the internal standard spiking solution and dilute to a final volume in a volumetric flask to achieve the desired API concentration (e.g., 1 mg/mL).

3. LC-MS/MS Method:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the impurity from the API and other components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM transitions for the genotoxic impurity and the deuterated internal standard must be optimized.

-

Workflow for Genotoxic Impurity Analysis

Caption: Workflow for the quantification of a genotoxic impurity using a deuterated standard.

4. Data Presentation and Validation:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.

Table 1: Method Validation Data for a Hypothetical Genotoxic Impurity

| Validation Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.5 - 100 ng/mL |

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.2 - 104.5% |

| Precision (% RSD) | |

| - Intra-day | < 5% |

| - Inter-day | < 7% |

| Robustness | Method is robust to minor changes in flow rate and column temperature. |

Application Note 2: Simultaneous Quantification of Multiple Process-Related Impurities

Objective: To develop a single LC-MS/MS method for the simultaneous quantification of five process-related impurities in a drug product using their respective deuterated internal standards.

Background: During the synthesis of an API, several related substances can be formed as impurities. A single, efficient analytical method to monitor all of them is highly desirable for quality control.

Experimental Protocol:

1. Materials and Reagents:

-

Drug product

-

Reference standards for the five impurities

-

Deuterated internal standards for each of the five impurities

-

Other reagents as listed in Application Note 1.

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions for each of the five impurity reference standards and their corresponding deuterated internal standards.

-

Calibration Standards: Prepare a series of mixed calibration standards containing all five impurities at different concentration levels.

-

Internal Standard Mixture: Prepare a mixed working solution containing all five deuterated internal standards at a fixed concentration.

-

Sample Preparation: Extract the drug product with a suitable solvent, add the internal standard mixture, and dilute to a final volume.

3. LC-MS/MS Method:

The LC-MS/MS method will be similar to that described in Application Note 1, but the gradient and MRM transitions will need to be optimized to separate and detect all five impurities and their deuterated standards in a single run.

Logical Relationship of Multi-Impurity Analysis

Caption: Simultaneous analysis of multiple impurities and their deuterated standards in a single run.

4. Data Presentation and Validation:

The validation data for the simultaneous analysis of five immunosuppressants using deuterated internal standards, as adapted from Buchwald et al. (2012), demonstrates the capability of this approach.[4][5]

Table 2: Validation Summary for the Simultaneous Quantification of Five Impurities [4][5]

| Analyte | Linearity Range (ng/mL) | r² | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) |

| Impurity 1 | 2 - 1250 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Impurity 2 | 0.5 - 42.2 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Impurity 3 | 0.6 - 49.2 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Impurity 4 | 0.5 - 40.8 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Impurity 5 | 10 - 7500 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

The use of deuterated internal standards is an indispensable tool in modern pharmaceutical impurity analysis. As demonstrated in these application notes and protocols, the isotope dilution mass spectrometry approach provides the accuracy, precision, and robustness required to meet stringent regulatory requirements and ensure the safety of pharmaceutical products. The detailed methodologies and validation data presented serve as a guide for researchers and scientists in developing and implementing reliable analytical methods for impurity quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]